molecular formula C15H22N2O2 B13334218 Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate

Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate

Cat. No.: B13334218
M. Wt: 262.35 g/mol
InChI Key: ATWYORCQWCQMKO-UHFFFAOYSA-N
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Description

Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in pharmaceuticals, agriculture, and chemical industries due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes reductive amination with an appropriate amine to form the aminocyclohexyl intermediate.

    Carbamate Formation: The aminocyclohexyl intermediate is then reacted with methyl chloroformate in the presence of a base to form the carbamate group.

    Benzylation: Finally, the carbamate is benzylated using benzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve nucleophiles like halides or other organic groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.

    Pathways Involved: The exact pathways depend on the biological context and the specific targets of the compound.

Comparison with Similar Compounds

Rel-benzyl ((1s,4s)-4-aminocyclohexyl)(methyl)carbamate can be compared with other carbamates, such as:

    Carbaryl: A widely used insecticide with a similar carbamate structure.

    Physostigmine: A natural alkaloid used as a drug for treating glaucoma and myasthenia gravis.

    Neostigmine: A synthetic carbamate used to treat myasthenia gravis and as a reversal agent for muscle relaxants.

Conclusion

This compound is a versatile compound with potential applications in various scientific and industrial fields. Its unique structure allows it to participate in diverse chemical reactions and interact with specific molecular targets, making it a valuable subject for further research and development.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

benzyl N-(4-aminocyclohexyl)-N-methylcarbamate

InChI

InChI=1S/C15H22N2O2/c1-17(14-9-7-13(16)8-10-14)15(18)19-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11,16H2,1H3

InChI Key

ATWYORCQWCQMKO-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCC(CC1)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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